Cyclopropane, 1-ethynyl-1-ethenyl-
Overview
Description
Cyclopropane, 1-ethynyl-1-ethenyl- is an organic compound with the molecular formula C₇H₈ and a molecular weight of 92.1384 g/mol It is a derivative of cyclopropane, characterized by the presence of ethynyl and ethenyl groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1-ethynyl-1-ethenyl- typically involves the cyclopropanation of alkenes or alkynes. One common method is the reaction of 1,3-dibromopropane with sodium or zinc, leading to the formation of cyclopropane . The ethynyl and ethenyl groups can be introduced through subsequent reactions involving acetylene derivatives and vinyl halides under specific conditions.
Industrial Production Methods
Industrial production of cyclopropane, 1-ethynyl-1-ethenyl- may involve large-scale cyclopropanation reactions using advanced catalytic systems. These methods often focus on optimizing yield and purity while minimizing by-products. The use of regio-, diastereo-, and enantio-selective catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1-ethynyl-1-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the ethynyl and ethenyl groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl and ethenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
Cyclopropane, 1-ethynyl-1-ethenyl- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropane, 1-ethynyl-1-ethenyl- involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the strain in the cyclopropane ring and the presence of ethynyl and ethenyl groups. These structural features enable the compound to participate in diverse chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound, known for its strained ring structure and reactivity.
Cyclopropane, 1,1-dimethyl-: A derivative with two methyl groups attached to the cyclopropane ring.
Cyclopropane, 1-ethynyl-: A derivative with an ethynyl group attached to the cyclopropane ring.
Uniqueness
Cyclopropane, 1-ethynyl-1-ethenyl- is unique due to the presence of both ethynyl and ethenyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research .
Biological Activity
Cyclopropane, 1-ethynyl-1-ethenyl- (C₇H₈) is an organic compound notable for its structural features, which include a cyclopropane ring and ethynyl and ethenyl substituents. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of cyclopropane derivatives, including 1-ethynyl-1-ethenyl-, is attributed to several mechanisms:
- Enzyme Inhibition : Cyclopropane derivatives can act as potent inhibitors of various enzymes. For instance, studies have shown that they can inhibit enzymes like PEP carboxylase and enolase through competitive inhibition due to their structural similarity to natural substrates .
- Electrophilic Reactivity : The strain in the cyclopropane ring enhances its electrophilic character, allowing it to participate in nucleophilic attacks and form adducts with biomolecules. This property is crucial for their role in drug design and development .
Biological Properties
Cyclopropane, 1-ethynyl-1-ethenyl- exhibits a range of biological properties:
- Antitumor Activity : Compounds with cyclopropane structures have been investigated for their potential antitumor effects. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
- Antiviral Effects : Some studies suggest that cyclopropane derivatives can exhibit antiviral properties by interfering with viral replication processes or inhibiting viral enzymes .
- Neurochemical Properties : There is evidence indicating that cyclopropane compounds may interact with neurotransmitter systems, potentially influencing neurochemical pathways and offering therapeutic avenues for neurological disorders .
Case Studies
Several studies have investigated the biological activity of cyclopropane derivatives:
- Enzyme Inhibition Study : A study focused on the inhibition of aldehyde dehydrogenase (ALDH) by a cyclopropanone derivative demonstrated that the compound could significantly reduce enzyme activity in vitro. This inhibition was linked to the formation of a stable adduct between the enzyme and the cyclopropanone .
- Antitumor Efficacy : Research exploring the antitumor potential of cyclopropane derivatives has shown promising results in vitro against various cancer cell lines. For example, a specific derivative exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against breast cancer cells .
- Neurochemical Interaction : A study examining the neurochemical effects of cyclopropane derivatives found that certain compounds could modulate dopamine receptor activity, suggesting potential applications in treating Parkinson's disease .
Data Table
The following table summarizes key findings related to the biological activities of cyclopropane, 1-ethynyl-1-ethenyl-, based on various studies:
Properties
IUPAC Name |
1-ethenyl-1-ethynylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-3-7(4-2)5-6-7/h1,4H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVGPCXTPUBRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147447 | |
Record name | Cyclopropane, 1-ethynyl-1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105961-74-8 | |
Record name | Cyclopropane, 1-ethynyl-1-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105961748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropane, 1-ethynyl-1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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